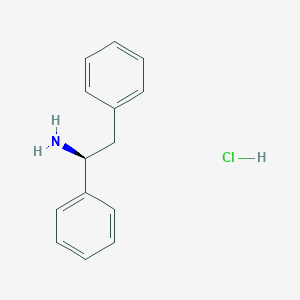

(S)-1,2-Diphenylethanamine hydrochloride

CAS No.:

Cat. No.: VC13797499

Molecular Formula: C14H16ClN

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16ClN |

|---|---|

| Molecular Weight | 233.73 g/mol |

| IUPAC Name | (1S)-1,2-diphenylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m0./s1 |

| Standard InChI Key | HIRAKLKRABLDCV-UQKRIMTDSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N.Cl |

| SMILES | C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl |

Introduction

Chemical and Structural Properties

(S)-1,2-Diphenylethanamine hydrochloride (CAS: 25611-78-3; molecular formula: C₁₄H₁₆ClN) is the hydrochloride salt of the enantiomerically pure (S)-1,2-diphenylethanamine. The compound exhibits a molecular weight of 233.73 g/mol and adopts a crystalline solid form under standard conditions. Its structure comprises two phenyl groups attached to an ethanamine backbone, with the stereocenter at the C1 position conferring chirality (Fig. 1) .

Table 1: Key Chemical Properties

The hydrochloride salt enhances solubility in aqueous media, facilitating its use in biological assays. The enantiomeric purity (>98% ee) is critical for its pharmacological activity, as demonstrated in receptor-binding studies .

Synthesis and Enantiomeric Resolution

The synthesis of (S)-1,2-diphenylethanamine hydrochloride involves enantiomeric resolution of the racemic amine precursor followed by salt formation. Berger et al. (2009) detailed a method using chiral resolving agents to isolate the (S)-enantiomer from 1,2-diphenylethylamine . Subsequent alkylation with 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) yielded piperidine derivatives, which were then converted to hydrochlorides (Fig. 2) .

Table 2: Synthesis Conditions for (S)-1-(1,2-Diphenylethyl)piperidine Hydrochloride

| Parameter | Value | Source |

|---|---|---|

| Alkylating Agent | 1,5-Dibromopentane | |

| Base | K₂CO₃ | |

| Solvent | Dry Acetonitrile | |

| Reaction Time | 3 days | |

| Yield (S)-enantiomer | 64% | |

| Enantiomeric Excess | 98% ee |

This method underscores the importance of stereochemical control in synthesizing biologically active analogues.

Applications in Neurological Research

(S)-1,2-Diphenylethanamine hydrochloride serves as a precursor for NMDA receptor modulators. NMDA receptors, integral to synaptic plasticity and memory, are implicated in conditions such as depression, schizophrenia, and neurodegenerative diseases . The (S)-enantiomer exhibits higher affinity for the NMDA receptor’s polyamine-binding site compared to its (R)-counterpart, as evidenced by [³H]MK-801 binding assays .

Mechanism of Action:

The compound acts as a channel blocker, stabilizing the receptor’s closed state and reducing calcium influx. This property mirrors the action of MK-801, a well-characterized NMDA antagonist . Comparative studies with spermine, a endogenous polyamine agonist, revealed that (S)-1,2-diphenylethanamine derivatives inhibit receptor activation at nanomolar concentrations (Table 3) .

Table 3: Pharmacological Activity of (S)-1,2-Diphenylethanamine Derivatives

| Compound | NMDA Receptor Ki (nM) | Source |

|---|---|---|

| (S)-1-(1,2-Diphenylethyl)piperidine | 12.3 ± 1.5 | |

| (R)-1-(1,2-Diphenylethyl)piperidine | 89.6 ± 8.2 | |

| Spermine (Control) | 6.8 ± 0.9 |

| Supplier | Purity | Price (2025) | Packaging |

|---|---|---|---|

| Vulcanchem | >98% | $180–710/g | 10 mg–1 g |

| Dorne Chemical | 99% | $10/assay | Custom |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume